(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Cytotoxic Activities : Acrylonitriles, similar to the compound , have been synthesized and tested for cytotoxic potency against human cancer cell lines. These compounds, including ones with a phenyl ring substitution, showed potential in delayed cell death characterized by giant cells with multilobed nuclei, indicating apoptosis as a mechanism of cell death (Sa̧czewski et al., 2004).
α-Aroylketene Dithioacetal Mediated Synthesis : The blending of two pharmacophores, including benzothiazolylamino and acrylonitrile derivatives, led to novel compounds with significant anticancer, antioxidant, and anti-inflammatory properties. This research highlights the compound's potential in therapeutic applications (Bhale et al., 2018).
Biomedical Applications
Anticancer Properties : The synthesis of derivatives of acrylonitriles, including those with phenylthiazolyl substitutions, demonstrated significant anticancer activities against breast carcinoma cell lines. This research underscores the compound's relevance in cancer treatment (Bhale et al., 2018).
Antioxidant and Anti-inflammatory Evaluation : Some synthesized compounds with acrylonitrile structure showed excellent scavenging activities against NO, H2O2, DPPH, and superoxide radicals, along with moderate anti-diabetic and anti-inflammatory activities. These findings suggest a wide range of potential biomedical applications for the compound (Bhale et al., 2018).
properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3S/c1-13-7-8-16(20)9-17(13)22-11-15(10-21)19-23-18(12-24-19)14-5-3-2-4-6-14/h2-9,11-12,22H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRGMOLAJASSGT-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile |
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